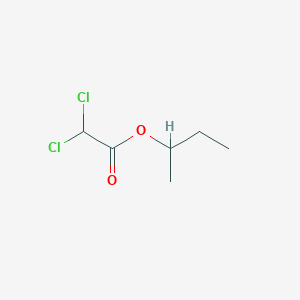

Sec-butyl dichloroacetate

Description

Structure

3D Structure

Properties

CAS No. |

62223-12-5 |

|---|---|

Molecular Formula |

C6H10Cl2O2 |

Molecular Weight |

185.05 g/mol |

IUPAC Name |

butan-2-yl 2,2-dichloroacetate |

InChI |

InChI=1S/C6H10Cl2O2/c1-3-4(2)10-6(9)5(7)8/h4-5H,3H2,1-2H3 |

InChI Key |

IQYVZHJFEAIITM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sec-butyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with sec-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of sec-butyl dichloroacetate may involve more advanced techniques to optimize yield and purity. One such method includes the use of triphosgene as a reagent, which reacts with sec-butyl alcohol in the presence of an organic base catalyst. This method is environmentally friendly and reduces the generation of organic waste .

Chemical Reactions Analysis

Hydrolysis of the Ester Bond

As an ester, sec-butyl dichloroacetate undergoes hydrolysis under acidic or basic conditions, breaking the ester linkage (O-CO-O). This reaction typically produces dichloroacetic acid (Cl₂CHCOOH) and sec-butanol (C₄H₉OH) as primary products.

Reaction scheme :

Reactions with Free Radicals

Chlorinated esters like methyl dichloroacetate react with chlorine atoms (Cl·) via H-atom abstraction, forming radicals that undergo further decomposition. For sec-butyl dichloroacetate, similar pathways may occur:

-

H-atom abstraction from the sec-butyl group or α-carbon to the carbonyl, generating alkyl radicals.

-

Oxygen addition (O₂) to radical intermediates, forming peroxy radicals (RO₂·).

-

Decomposition pathways leading to products like dichloroacetic acid, phosgene (COCl₂), carbon monoxide (CO), and CO₂ .

Product Yields and Reaction Kinetics

Data from analogous systems (e.g., methyl dichloroacetate) provide a framework for estimating reaction outcomes. For example, chlorine atom reactivity with methyl dichloroacetate produces:

| Reaction | Products | Yields (%) |

|---|---|---|

| Cl· + CH₃COCHCl₂ → Cl₂CHCOOH | Dichloroacetic acid | 24 ± 2 |

| Cl· + CH₃COCHCl₂ → COCl₂ | Phosgene | 19 ± 3 |

| Cl· + CH₃COCHCl₂ → Cl₃CCOOCH₃ | Methyl trichloroacetate | 44 ± 2 |

| Cl· + CH₃COCHCl₂ → CO | Carbon monoxide | 16 ± 1 |

While direct data for sec-butyl dichloroacetate is unavailable, steric and electronic effects of the sec-butyl group may reduce reactivity compared to methyl derivatives .

Microbial and Biochemical Interactions

Dichloroacetate (DCA) derivatives are metabolized by enzymes such as haloacid dehalogenases (HADs) in microbial systems, converting them to glyoxylate. For sec-butyl dichloroacetate, analogous pathways could involve:

-

Hydrolytic dechlorination via HAD enzymes, producing glyoxylate and sec-butanol.

-

Integration into metabolic pathways (e.g., glyoxylate shunt or Wood-Ljungdahl pathway) for energy production .

Toxicological and Pharmacological Relevance

Dichloroacetate (DCA) is studied for its role in cancer metabolism and fatigue mitigation. While sec-butyl dichloroacetate’s specific effects are uncharacterized, DCA analogs:

Scientific Research Applications

Therapeutic Applications

Sec-butyl dichloroacetate is primarily recognized for its role in cancer treatment and metabolic disorders. Its pharmacological properties are linked to its ability to inhibit pyruvate dehydrogenase kinase, which leads to enhanced aerobic metabolism in cancer cells.

- Cancer Treatment : Research indicates that dichloroacetate can induce apoptosis (programmed cell death) and cell-cycle arrest in cancer cells without affecting non-cancerous cells. For instance, a study demonstrated that treatment with dichloroacetate significantly reduced the proliferation of colorectal cancer cells while leaving normal cells unaffected . The compound's ability to reverse the Warburg effect—where cancer cells preferentially utilize glycolysis instead of oxidative phosphorylation—makes it a promising candidate for adjunctive cancer therapies.

- Mitochondrial Disorders : Sec-butyl dichloroacetate has been explored for treating inherited mitochondrial disorders that lead to lactic acidosis. Its mechanism involves restoring normal mitochondrial function, thereby alleviating symptoms associated with these conditions .

Environmental Impact and Safety

While sec-butyl dichloroacetate shows promise in therapeutic applications, its environmental impact cannot be overlooked. Dichloroacetic acid and its derivatives are known to form disinfection by-products (DBPs) during water treatment processes, raising concerns about their toxicity and bioavailability .

- Bioavailability Studies : Research indicates that dichloroacetate has high bioaccessibility and permeability across biological membranes, which necessitates careful risk assessment regarding human exposure through drinking water .

Case Study 1: Cancer Therapy

A study involving colorectal cancer cells demonstrated that treatment with 20 mM sec-butyl dichloroacetate resulted in a significant decrease in cell proliferation (P=0.009), indicating its potential as an effective anticancer agent .

Case Study 2: Mitochondrial Dysfunction

In a clinical trial focusing on patients with mitochondrial disorders, administration of sec-butyl dichloroacetate led to improved metabolic profiles and reduced lactic acid levels, suggesting its therapeutic efficacy in managing symptoms related to these disorders .

Case Study 3: Environmental Toxicology

Research evaluating the impact of dichloroacetic acid on aquatic ecosystems highlighted its potential as an environmental contaminant. The study assessed the toxicity levels and bioaccumulation patterns in aquatic organisms, emphasizing the need for stringent regulatory measures when using such compounds in industrial applications .

Mechanism of Action

The mechanism of action of sec-butyl dichloroacetate and its derivatives involves the inhibition of specific enzymes and metabolic pathways. For example, dichloroacetate, a related compound, inhibits pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This results in increased glucose oxidation and reduced lactate production, which is beneficial in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Sodium Dichloroacetate (Na-DCA)

- Chemical Structure : Sodium salt of dichloroacetic acid (DCA).

- Key Differences : Unlike sec-butyl dichloroacetate, Na-DCA lacks the esterified sec-butyl group, making it more water-soluble.

- Applications: PDK inhibitor, promoting oxidative metabolism and reducing glycolysis (the "Warburg effect" in cancer cells) . Studied for antitumor activity in combination with nitric oxide synthase (NOS) inhibitors (e.g., T1023) .

- Toxicity : Higher LD₅₀ in mice (32.1 mmol/kg) compared to 2-chloropropionate (15.4 mmol/kg) but induces neurotoxicity and ketogenesis in chronic use .

T1084 (1-Isobutanoyl-2-Isopropylisothiourea Dichloroacetate)

- Chemical Structure : Hybrid molecule combining a dichloroacetate moiety with an isothiourea derivative.

- Applications: Dual NOS/PDK inhibitor, demonstrating superior in vitro cytotoxicity (IC₅₀: 0.5–1.2 μM) and in vivo antitumor activity in solid tumor models compared to precursor compounds T1023 and Na-DCA . Synergistic effects from combined PDK inhibition (via DCA) and NOS inhibition (via T1023) enhance apoptosis in cancer cells .

Sec-Butyl Acetate

- Chemical Structure : Sec-butyl ester of acetic acid (lacks chlorine substituents).

- Key Differences: Non-halogenated, less reactive, and primarily used as an industrial solvent.

- Hazards: Flammable; incompatible with oxidizers, strong acids, and bases . No specific medical tests for exposure; requires engineering controls (e.g., ventilation) in workplaces .

Functional Analogues

2-Chloropropionate

Data Tables

Table 1: Physicochemical and Toxicological Comparison

| Compound | Molecular Formula | Molecular Weight | Solubility | LD₅₀ (Mice, Oral) | Key Applications |

|---|---|---|---|---|---|

| Sec-butyl dichloroacetate | C₆H₁₀Cl₂O₂ | 193.05 g/mol | Lipophilic | Not reported | Pharmaceutical impurity |

| Sodium dichloroacetate | C₂HCl₂NaO₂ | 169.93 g/mol | Water-soluble | 32.1 mmol/kg | PDK inhibitor, antitumor |

| T1084 | C₁₀H₁₇Cl₂N₂O₂S | 323.23 g/mol | Moderate | Not reported | Dual NOS/PDK inhibitor |

| Sec-butyl acetate | C₆H₁₂O₂ | 116.16 g/mol | Organic solvents | Not reported | Industrial solvent |

Table 2: Metabolic and Toxic Effects of Dichloroacetate Derivatives

| Compound | PDH Activation | Ketogenesis | Neurotoxicity | Reproductive Toxicity |

|---|---|---|---|---|

| Sodium DCA | High | High | Yes | No |

| 2-Chloropropionate | Moderate | Low | Yes | Yes (testicular) |

Biological Activity

Sec-butyl dichloroacetate (SBDA) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic modulation. This article reviews the biological activity of SBDA, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

Sec-butyl dichloroacetate is an ester derivative of dichloroacetic acid (DCA), a compound known for its ability to inhibit pyruvate dehydrogenase kinase (PDK). By inhibiting PDK, DCA promotes the activity of pyruvate dehydrogenase (PDH), leading to increased mitochondrial oxidative phosphorylation and reduced lactate production. This mechanism is particularly significant in cancer cells, where the Warburg effect—characterized by high lactate production despite oxygen availability—can be reversed by enhancing mitochondrial metabolism.

Antitumor Effects

Research indicates that SBDA exhibits antitumor properties similar to those of DCA. Studies have shown that DCA can induce apoptosis in various cancer cell lines, including colorectal cancer cells, by promoting cell cycle arrest and reducing cell proliferation. For example, treatment with 20 mM DCA resulted in significant apoptosis and G2 phase cell-cycle arrest in colorectal cancer cells, with a ten-fold increase in apoptotic cell counts observed in metastatic LoVo cells after 48 hours .

Table 1: Effects of DCA on Cancer Cell Lines

| Cell Line | Apoptosis Rate (10 mM DCA) | Cell Cycle Phase Arrest | Lactate Reduction |

|---|---|---|---|

| LoVo | 15.72% | G2 Phase | Significant |

| HT29 | 11.32% | G2 Phase | Significant |

| SW480 | 9.77% | G2 Phase | Significant |

| Non-cancerous | Minimal | No significant arrest | None |

Neuroprotective Effects

In addition to its antitumor activity, SBDA may also exhibit neuroprotective effects. DCA has been shown to enhance ATP production and reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases. The ability of DCA to protect the blood-brain barrier and improve mitochondrial dynamics suggests that SBDA could have similar protective roles in the nervous system .

Case Studies

- Colorectal Cancer Treatment : In a study involving four human colorectal cancer cell lines treated with DCA, researchers found that the combination of DCA with conventional chemotherapy (5-Fluorouracil) significantly enhanced apoptosis rates compared to either treatment alone. This synergistic effect suggests that SBDA could potentially improve therapeutic outcomes when used alongside existing cancer treatments .

- Metabolic Modulation in Glioblastoma : A clinical trial involving patients with glioblastoma demonstrated that treatment with DCA led to tumor regression in some patients, highlighting its potential as an adjunct therapy for aggressive brain tumors .

Q & A

Q. What is the primary mechanism of action of dichloroacetate derivatives in modulating cellular metabolism?

Dichloroacetate (DCA) inhibits pyruvate dehydrogenase kinase (PDK), activating pyruvate dehydrogenase (PDH) to promote glucose oxidation over glycolysis. This shifts mitochondrial metabolism from lactate production to oxidative phosphorylation, particularly in hypoxic or metabolically dysregulated cells. Methodologically, PDH activity can be quantified via enzyme-linked immunosorbent assays (ELISA) or mitochondrial respirometry .

Q. What experimental models are appropriate for studying the metabolic effects of DCA analogs?

Preclinical models include:

- In vivo: Right ventricular (RV) dysfunction induced by pulmonary artery banding (PAB) in rodents, where DCA improves RV function by enhancing PDH activity .

- In vitro: Cancer cell lines (e.g., glioblastoma, NSCLC) under hypoxic conditions to assess DCA’s modulation of lactate and ATP levels .

- Ex vivo: Isolated mitochondria assays to measure oxygen consumption rates (OCR) and electron transport chain (ETC) activity .

Q. How should researchers assess the safety profile of DCA derivatives in preclinical studies?

Key assessments include:

- Neurotoxicity: Serial nerve conduction studies (NCS) to monitor peripheral neuropathy, a dose-limiting side effect .

- Mitochondrial toxicity: Measurement of plasma lactate/pyruvate ratios and ETC complex activity in tissues .

- Dosing strategy: Intermittent dosing (e.g., 25 mg/kg/day with drug holidays) to mitigate cumulative toxicity .

Advanced Research Questions

Q. How can researchers design combination therapies involving DCA analogs and chemotherapeutic agents?

- Synergy analysis: Use the Chou-Talalay method to calculate combination indices (CI) for DCA with agents like metformin or cisplatin, focusing on hypoxia-targeted regimens .

- Pharmacokinetic alignment: Stagger administration to avoid competition for metabolic pathways (e.g., DCA before platinum agents to pre-sensitize hypoxic tumor regions) .

- Biomarker validation: Monitor lactate dehydrogenase (LDH) levels and PDH phosphorylation status as surrogate markers of efficacy .

Q. How can contradictory efficacy data between in vitro and clinical studies be reconciled?

Discrepancies often arise from:

- Tumor heterogeneity: Single-agent DCA may fail in advanced cancers due to clonal resistance, necessitating combinatorial approaches .

- Microenvironmental factors: In vitro models lack stromal interactions; co-culture systems with fibroblasts or immune cells can improve translational relevance .

- Dose optimization: Clinical trials using fixed doses (e.g., 25 mg/kg) may overlook interpatient variability in drug metabolism .

Q. What methodologies address the pharmacokinetic challenges of DCA analogs in long-term studies?

- Pulsed dosing: Alternating drug-on/drug-off cycles to reduce neurotoxicity while maintaining metabolic effects .

- Formulation improvements: Co-administration with antioxidants (e.g., acetyl-L-carnitine) to mitigate oxidative stress in neuronal tissues .

- Population pharmacokinetics: Use nonlinear mixed-effects modeling (NONMEM) to individualize dosing based on renal clearance and genetic polymorphisms .

Q. How can researchers evaluate mitochondrial dynamics in response to DCA treatment?

- Mitochondrial fission/fusion assays: Transfect cells with fluorescent markers (e.g., MitoTracker Red) and quantify changes via confocal microscopy .

- Electron microscopy (TEM): Visualize cristae structure alterations in DCA-treated mitochondria .

- Seahorse XF Analyzer: Measure real-time OCR and extracellular acidification rates (ECAR) to assess metabolic switching .

Q. What experimental approaches reconcile DCA’s lactate-lowering effects with paradoxical increases in tumor aggressiveness?

- Metabolic flux analysis: Use C-glucose tracing to track carbon redistribution into biosynthetic pathways (e.g., lipogenesis) under DCA treatment .

- Hypoxia-inducible factor (HIF) profiling: Immunoblotting for HIF-1α in DCA-treated tumors to assess compensatory pro-survival signaling .

- In vivo imaging: Dynamic contrast-enhanced MRI to map tumor vascularization changes post-DCA .

Q. What statistical methods are recommended for analyzing DCA’s dose-response relationships in heterogeneous populations?

- Nonparametric tests: Kruskal-Wallis with Dunn’s post-hoc correction for non-normal data (e.g., mitochondrial ETC activity across treatment groups) .

- Multivariate regression: Adjust for covariates like baseline lactate levels or genetic mutations (e.g., PDK isoforms) .

- Bayesian adaptive designs: Optimize dose escalation in early-phase trials using toxicity/efficacy trade-offs .

Q. How can long-term DCA exposure studies balance efficacy with cumulative toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.